Cas no 2138398-06-6 (2-Chloro-6-methoxybenzene-1-sulfonyl fluoride)
2-Chloro-6-methoxybenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2138398-06-6
- EN300-728747
- 2-chloro-6-methoxybenzene-1-sulfonyl fluoride
- 2-Chloro-6-methoxybenzene-1-sulfonyl fluoride
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- Inchi: 1S/C7H6ClFO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3
- InChI Key: JHTWLPFBLAWNNG-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1S(=O)(=O)F)OC
Computed Properties
- Exact Mass: 223.9710211g/mol
- Monoisotopic Mass: 223.9710211g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 51.8Ų
2-Chloro-6-methoxybenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-728747-0.05g |
2-chloro-6-methoxybenzene-1-sulfonyl fluoride |
2138398-06-6 | 95.0% | 0.05g |
$851.0 | 2025-03-11 | |
| Enamine | EN300-728747-0.1g |
2-chloro-6-methoxybenzene-1-sulfonyl fluoride |
2138398-06-6 | 95.0% | 0.1g |
$892.0 | 2025-03-11 | |
| Enamine | EN300-728747-0.25g |
2-chloro-6-methoxybenzene-1-sulfonyl fluoride |
2138398-06-6 | 95.0% | 0.25g |
$933.0 | 2025-03-11 | |
| Enamine | EN300-728747-0.5g |
2-chloro-6-methoxybenzene-1-sulfonyl fluoride |
2138398-06-6 | 95.0% | 0.5g |
$974.0 | 2025-03-11 | |
| Enamine | EN300-728747-1.0g |
2-chloro-6-methoxybenzene-1-sulfonyl fluoride |
2138398-06-6 | 95.0% | 1.0g |
$1014.0 | 2025-03-11 | |
| Enamine | EN300-728747-2.5g |
2-chloro-6-methoxybenzene-1-sulfonyl fluoride |
2138398-06-6 | 95.0% | 2.5g |
$1988.0 | 2025-03-11 | |
| Enamine | EN300-728747-5.0g |
2-chloro-6-methoxybenzene-1-sulfonyl fluoride |
2138398-06-6 | 95.0% | 5.0g |
$2940.0 | 2025-03-11 | |
| Enamine | EN300-728747-10.0g |
2-chloro-6-methoxybenzene-1-sulfonyl fluoride |
2138398-06-6 | 95.0% | 10.0g |
$4360.0 | 2025-03-11 |
2-Chloro-6-methoxybenzene-1-sulfonyl fluoride Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-Chloro-6-methoxybenzene-1-sulfonyl fluoride
2-Chloro-6-methoxybenzene-1-sulfonyl fluoride (CAS No. 2138398-06-6): An Overview
2-Chloro-6-methoxybenzene-1-sulfonyl fluoride (CAS No. 2138398-06-6) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique molecular structure, which includes a chloro-substituted benzene ring, a methoxy group, and a sulfonyl fluoride functional group. These features endow it with a range of chemical properties that make it valuable for various applications.
The molecular formula of 2-Chloro-6-methoxybenzene-1-sulfonyl fluoride is C8H6ClFO3S, and its molecular weight is approximately 220.69 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the sulfonation of 2-chloro-6-methoxybenzene and subsequent fluorination. These synthetic routes are well-documented in the literature and have been optimized to achieve high yields and purity levels.
In the context of pharmaceutical research, 2-Chloro-6-methoxybenzene-1-sulfonyl fluoride has shown promise as an intermediate in the synthesis of various bioactive compounds. The sulfonyl fluoride functional group is particularly reactive and can participate in a wide range of chemical transformations, making it an attractive building block for drug discovery. Recent studies have explored its use in the development of novel inhibitors for specific enzymes and receptors, which could have therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
One notable application of 2-Chloro-6-methoxybenzene-1-sulfonyl fluoride is in the synthesis of small molecules that target protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their modulation can lead to significant therapeutic benefits. Research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound can effectively disrupt specific PPIs, thereby inhibiting the activity of key proteins involved in disease pathways.
In addition to its pharmaceutical applications, 2-Chloro-6-methoxybenzene-1-sulfonyl fluoride has found use in materials science. The unique electronic properties of the sulfonyl fluoride group make it suitable for the development of advanced materials with enhanced performance characteristics. For example, it has been incorporated into polymer systems to improve their thermal stability and mechanical strength. This makes it a valuable component in the production of high-performance polymers used in industries such as electronics, automotive, and aerospace.
The safety profile of 2-Chloro-6-methoxybenzene-1-sulfonyl fluoride is an important consideration for its use in various applications. While it is generally considered safe when handled properly, appropriate safety measures should be followed to minimize exposure risks. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.
In conclusion, 2-Chloro-6-methoxybenzene-1-sulfonyl fluoride (CAS No. 2138398-06-6) is a multifaceted compound with a wide range of potential applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and reactivity make it a valuable tool for researchers and scientists working to develop innovative solutions to complex problems. As research continues to advance, it is likely that new uses for this compound will be discovered, further expanding its impact on these fields.
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